molecular formula C19H18ClN3O3S2 B2400349 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 862807-40-7

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2400349
CAS No.: 862807-40-7
M. Wt: 435.94
InChI Key: IKYGELNWXQCGOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the chloro and methyl groups: These groups can be introduced through halogenation and alkylation reactions.

    Amidation: The final step involves the formation of the benzamide linkage through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide depends on its specific interactions with molecular targets. These might include:

    Enzyme inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate their signaling pathways.

    Pathways involved: The compound might affect pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
  • N-(4-methylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
  • N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholin-1-ylsulfonyl)benzamide

Uniqueness

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its chloro and methyl groups, along with the pyrrolidin-1-ylsulfonyl moiety, might provide unique interactions with molecular targets compared to similar compounds.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S2/c1-12-4-9-15(20)17-16(12)21-19(27-17)22-18(24)13-5-7-14(8-6-13)28(25,26)23-10-2-3-11-23/h4-9H,2-3,10-11H2,1H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYGELNWXQCGOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.